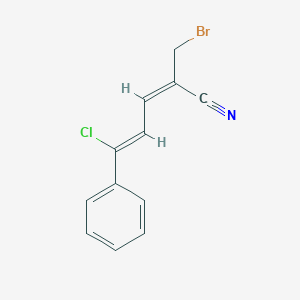![molecular formula C19H24N6S2 B12635087 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea es un complejo compuesto orgánico que pertenece a la clase de los derivados de benzimidazol. Los derivados de benzimidazol son conocidos por sus diversas aplicaciones biológicas y clínicas, incluyendo actividades antivirales, anticancerígenas y antimicrobianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea típicamente involucra múltiples pasos. Una ruta común incluye los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se logra condensando o-fenilendiamina con un derivado de ácido carboxílico en condiciones ácidas.
Introducción del grupo metilo: El núcleo de benzimidazol se metila luego usando yoduro de metilo en presencia de una base.
Unión del grupo sulfanyl pirimidinil: Este paso involucra la reacción del benzimidazol metilado con 4-metilpirimidin-2-il tiol en presencia de un agente de acoplamiento adecuado.
Formación de la porción de tiourea: Finalmente, el compuesto se hace reaccionar con isobutyl isotiocianato para formar el derivado de tiourea deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El átomo de azufre en el grupo sulfanyl pirimidinil puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: La porción de tiourea puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de tiourea sustituidos.
Aplicaciones Científicas De Investigación
1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral.
Medicina: Explorado por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir las quinasas involucradas en las vías de señalización celular, ejerciendo así sus efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
Bencimidazol: El compuesto padre con una estructura más simple.
Metilbencimidazol: Un derivado metilado del benzimidazol.
Tiourea: Un compuesto de tiourea más simple sin la porción de benzimidazol.
Singularidad
1-(1-metil-2-{[(4-metilpirimidin-2-il)sulfanil]metil}-1H-bencimidazol-5-il)-3-(2-metilpropil)tiourea es único debido a su combinación de un núcleo de benzimidazol, un grupo sulfanyl pirimidinil y una porción de tiourea. Esta estructura única confiere actividades biológicas y reactividad química específicas que no se observan en compuestos más simples .
Propiedades
Fórmula molecular |
C19H24N6S2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
1-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C19H24N6S2/c1-12(2)10-21-18(26)23-14-5-6-16-15(9-14)24-17(25(16)4)11-27-19-20-8-7-13(3)22-19/h5-9,12H,10-11H2,1-4H3,(H2,21,23,26) |
Clave InChI |
ZRVQQUUTXZHZTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)



![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)

![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
